Cas no 851950-47-5 (ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

Ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a specialized heterocyclic compound featuring a thienopyridazine core functionalized with bromobenzamido, chlorophenyl, and ester groups. Its structural complexity makes it valuable for pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The presence of both bromo and chloro substituents enhances its potential as a versatile intermediate for further derivatization via cross-coupling reactions. The ester group offers additional reactivity for hydrolysis or transesterification, broadening its utility in synthetic applications. This compound's well-defined structure and multifunctional moieties make it a promising candidate for targeted drug discovery and mechanistic studies.
ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate structure
851950-47-5 structure
Product Name:ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
CAS No:851950-47-5
MF:C22H15BrClN3O4S
MW:532.79420208931
CID:6438177
Update Time:2025-05-20

ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
    • ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
    • Thieno[3,4-d]pyridazine-1-carboxylic acid, 5-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)-3,4-dihydro-4-oxo-, ethyl ester
    • Inchi: 1S/C22H15BrClN3O4S/c1-2-31-22(30)18-16-11-32-20(25-19(28)12-3-5-13(23)6-4-12)17(16)21(29)27(26-18)15-9-7-14(24)8-10-15/h3-11H,2H2,1H3,(H,25,28)
    • InChI Key: JRYDEZGLXGEZHM-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)=NN(C2=CC=C(Cl)C=C2)C(=O)C2=C(NC(=O)C3=CC=C(Br)C=C3)SC=C12

Experimental Properties

  • Density: 1.63±0.1 g/cm3(Predicted)
  • pka: 11.31±0.20(Predicted)

ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>

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Additional information on ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate

Professional Introduction to Ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851950-47-5)

Ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, identified by its CAS number 851950-47-5, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thienopyridazine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications.

The molecular structure of Ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate incorporates several key functional groups that contribute to its unique chemical properties and biological interactions. The presence of a thiophene ring fused with a pyridazine core provides a rigid scaffold that can be modulated to enhance binding affinity and selectivity. Additionally, the amide and ester functionalities at the 5-position and 1-position, respectively, introduce polar interactions that are crucial for target recognition.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic benefits. Thienopyridazines, in particular, have been extensively studied due to their ability to modulate various biological pathways. The compound Ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has been investigated for its potential role in inhibiting key enzymes and receptors involved in inflammatory and neoplastic processes.

One of the most compelling aspects of this compound is its structural versatility. The bromobenzamide moiety at the 5-position serves as a handle for further chemical modifications, allowing researchers to fine-tune its pharmacological profile. Similarly, the chlorophenyl group at the 3-position contributes to hydrophobic interactions with biological targets. These features make Ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate a valuable scaffold for drug discovery efforts aimed at developing novel therapeutics.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The incorporation of the thiophene ring into the pyridazine core is a critical step that demands expertise in heterocyclic chemistry. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and cyclization techniques, have been employed to construct the desired framework efficiently.

Recent studies have highlighted the potential of thienopyridazines as scaffolds for developing small-molecule inhibitors of kinases and other enzymes implicated in cancer and inflammation. The amide group in Ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has been shown to interact with key residues in target proteins, modulating their activity. This interaction has been explored in vitro using biochemical assays and structural biology techniques such as X-ray crystallography.

The ester functionality at the 1-position provides an additional site for chemical modification, enabling the attachment of various pharmacophores that can enhance drug-like properties such as solubility and bioavailability. This flexibility has made Ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate a popular intermediate in medicinal chemistry campaigns aimed at identifying lead compounds for preclinical development.

In conclusion, Ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851950-47-5) represents a promising candidate for further exploration in drug discovery. Its unique structural features and potential biological activities make it an attractive scaffold for developing novel therapeutics targeting various diseases. As research in heterocyclic chemistry continues to advance, compounds like this one are expected to play a pivotal role in shaping the future of medicinal chemistry.

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